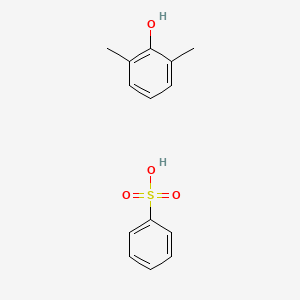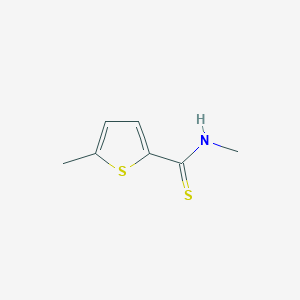![molecular formula C20H17N3O3 B12545440 Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- CAS No. 821784-18-3](/img/structure/B12545440.png)
Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyridine ring, which is further substituted with a 1,3-benzodioxole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Amination Reaction: The benzodioxole derivative is then subjected to an amination reaction with a suitable amine to introduce the amino group.
Coupling with Pyridine: The amino-benzodioxole intermediate is then coupled with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents due to its ability to interfere with cellular processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.
Benzodioxole derivatives: Compounds featuring the benzodioxole moiety with different linkages.
Uniqueness: The unique combination of the benzamide, pyridine, and benzodioxole moieties in this compound provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This makes it a valuable target for research and development in various scientific fields.
Properties
CAS No. |
821784-18-3 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[5-(1,3-benzodioxol-5-ylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H17N3O3/c21-20(24)15-3-1-2-14(7-15)16-8-17(11-22-10-16)23-9-13-4-5-18-19(6-13)26-12-25-18/h1-8,10-11,23H,9,12H2,(H2,21,24) |
InChI Key |
CSZPLUCOLWTMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC(=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


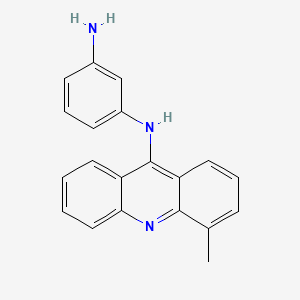
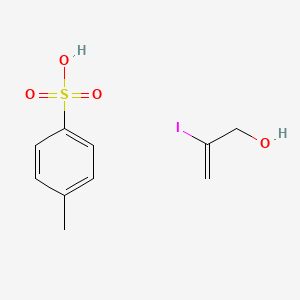
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
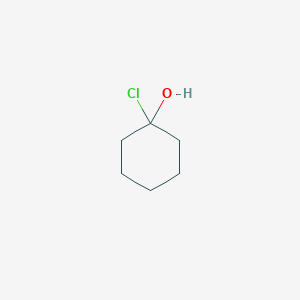
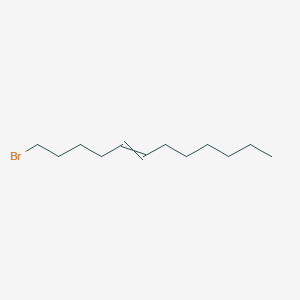
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
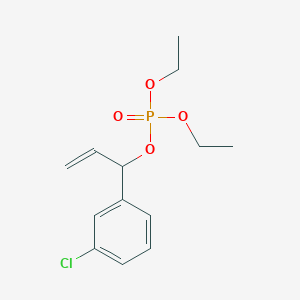
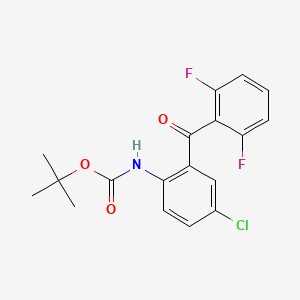
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
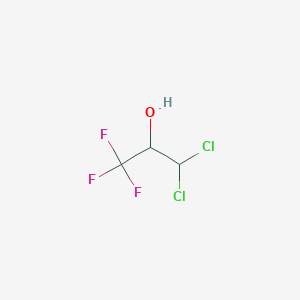
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
